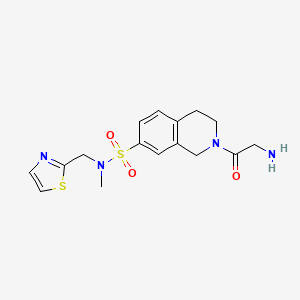

2-甘氨酰-N-甲基-N-(1,3-噻唑-2-基甲基)-1,2,3,4-四氢异喹啉-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of tetrahydroisoquinoline sulfonamides, which have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT) and their potential roles in modifying epinephrine biosynthesis. This area of research is significant due to the implications for understanding and potentially treating conditions related to norepinephrine and epinephrine imbalances.

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline-based sulfonamides typically involves strategic functionalization of the tetrahydroisoquinoline scaffold. A common approach includes the Heck-aza-Michael strategy for constructing isoindoline and tetrahydroisoquinoline-containing tricyclic sultam libraries, highlighting the complexity and versatility of synthetic routes for these compounds (Zang et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides, including compounds similar to the one , features a sulfonamide group attached to a tetrahydroisoquinoline ring. This structure is critical for the compound's biological activity, with variations in substituents on the tetrahydroisoquinoline core and the sulfonamide nitrogen influencing potency and selectivity.

Chemical Reactions and Properties

Tetrahydroisoquinoline sulfonamides undergo various chemical reactions, including radical cyclizations and sulfone formations. These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties (Grunewald et al., 2006).

科学研究应用

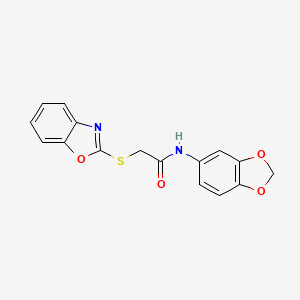

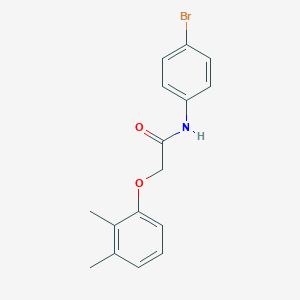

药物开发中的磺酰胺杂交体

最近的研究表明磺酰胺是一类用途广泛的化合物,具有广泛的药理活性,包括抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经病理性疼痛活性。磺酰胺杂交体的开发,将磺酰胺与香豆素、吲哚、喹啉和噻唑等其他生物活性支架相结合,一直是一个重要的兴趣领域。这些杂交体已显示出相当大的生物活性范围,使其成为药物开发的有希望的候选者 (Ghomashi 等人,2022)。

新型磺酰胺库

据报道,使用 Heck-aza-Michael 策略合成了含有独特异吲哚啉和四氢异喹啉 (THIQ) 的三环磺酰胺库。这种合成策略为生成多种磺酰胺衍生物提供了一个平台,可以筛选各种生物活性,有助于扩大潜在治疗剂 (Zang 等人,2012)。

生化抑制研究

磺酰胺衍生物已被探索其对苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制活性,展示了它们在调节肾上腺素生物合成的潜力。该生化途径在各种生理过程中至关重要,表明磺酰胺在与儿茶酚胺生物合成相关的疾病中具有潜在的治疗作用 (Blank 等人,1980)。

先进的合成技术

诸如由六水合氯化铁 (III) 促进的 Friedel-Crafts 环化等技术已被用于合成四氢异喹啉衍生物。这些方法强调了合成复杂磺酰胺结构的进展,这对于开发新型治疗剂至关重要 (Bunce 等人,2012)。

属性

IUPAC Name |

2-(2-aminoacetyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-19(11-15-18-5-7-24-15)25(22,23)14-3-2-12-4-6-20(16(21)9-17)10-13(12)8-14/h2-3,5,7-8H,4,6,9-11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKJKCYYYHHJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CS1)S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)CN)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-glycyl-N-methyl-N-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)